1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide
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Overview
Description
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a diphenyl group, and a phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The diphenyl-sulfanylidene-lambda5-phosphane moiety is then introduced through a series of reactions involving phosphane reagents and sulfur sources. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxin ring or the diphenyl-sulfanylidene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Scientific Research Applications
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which 1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-phosphane: Lacks the sulfur atom, which may affect its reactivity and applications.
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-sulfane: Contains a sulfur atom but lacks the phosphane moiety, leading to different chemical properties.
Uniqueness
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide is unique due to the presence of both the sulfur and phosphane groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C21H17O2PS |
---|---|
Molecular Weight |
364.4g/mol |
IUPAC Name |
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-sulfanylidene-位5-phosphane |
InChI |
InChI=1S/C21H17O2PS/c25-24(18-9-3-1-4-10-18,19-11-5-2-6-12-19)16-17-15-22-20-13-7-8-14-21(20)23-17/h1-14,16H,15H2/b17-16+ |
InChI Key |
OGEWHMBIHSBZEZ-WUKNDPDISA-N |
Isomeric SMILES |
C1/C(=C\P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)/OC4=CC=CC=C4O1 |
SMILES |
C1C(=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4O1 |
Canonical SMILES |
C1C(=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4O1 |
Origin of Product |
United States |
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